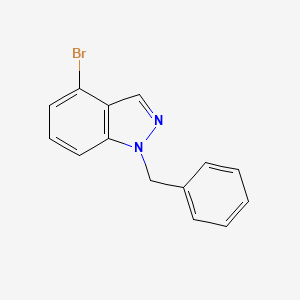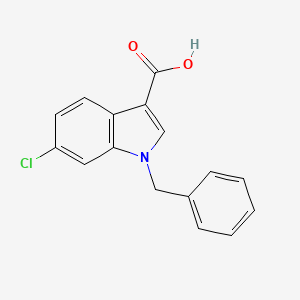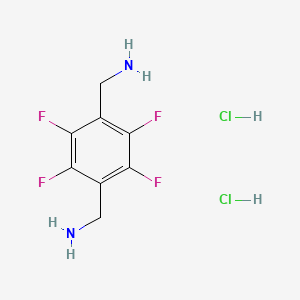![molecular formula C10H8ClF3N4 B11844527 4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)
4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, cyclopropylmethyl, and trifluoromethyl groups
准备方法
The synthesis of 4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent introduction of the substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with suitable intermediates can yield the desired compound . Industrial production methods often employ optimized reaction conditions to enhance yield and purity, such as specific temperature ranges and solvent choices.
化学反应分析
4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .
科学研究应用
4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and materials with specialized properties
作用机制
The mechanism of action of 4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar compounds to 4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine include:
4-Chloro-2-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl and chloro substituents but differs in the core structure.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-cyanophenyl)urea: Contains similar substituents but has a different functional group arrangement. The uniqueness of this compound lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.
属性
分子式 |
C10H8ClF3N4 |
|---|---|
分子量 |
276.64 g/mol |
IUPAC 名称 |
4-chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H8ClF3N4/c11-7-6-3-15-18(4-5-1-2-5)8(6)17-9(16-7)10(12,13)14/h3,5H,1-2,4H2 |
InChI 键 |
KGHVVESQBLYECZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)
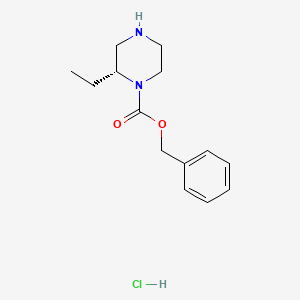


![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)

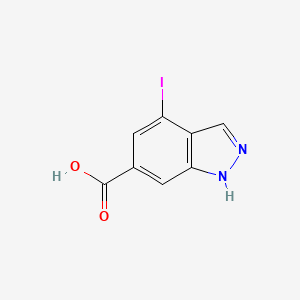

![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)
